N-benzyl-N-ethyl-4-hydroxybenzamide
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Overview
Description
N-benzyl-N-ethyl-4-hydroxybenzamide is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol It is characterized by the presence of a benzyl group, an ethyl group, and a hydroxybenzamide moiety
Preparation Methods
The synthesis of N-benzyl-N-ethyl-4-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with benzyl chloride and ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-benzyl-N-ethyl-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl or ethyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide.
Scientific Research Applications
N-benzyl-N-ethyl-4-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical studies to understand enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-4-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybenzamide moiety is crucial for its binding affinity, while the benzyl and ethyl groups modulate its overall activity. These interactions can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
N-benzyl-N-ethyl-4-hydroxybenzamide can be compared with other similar compounds such as:
- N-benzyl-N-methyl-4-hydroxybenzamide
- N-ethyl-N-phenyl-4-hydroxybenzamide
- N-benzyl-N-ethyl-3-hydroxybenzamide These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities. This compound is unique due to its specific combination of benzyl, ethyl, and hydroxybenzamide groups, which confer distinct reactivity and potential applications .
Properties
IUPAC Name |
N-benzyl-N-ethyl-4-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-17(12-13-6-4-3-5-7-13)16(19)14-8-10-15(18)11-9-14/h3-11,18H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATDEBBCBMLXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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